Hedyotol C

Description

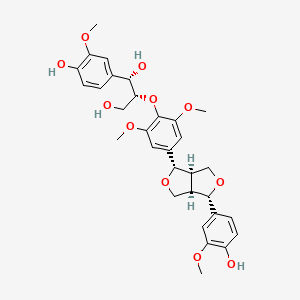

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H36O11 |

|---|---|

Molecular Weight |

584.6 g/mol |

IUPAC Name |

(1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

InChI |

InChI=1S/C31H36O11/c1-36-23-9-16(5-7-21(23)33)28(35)27(13-32)42-31-25(38-3)11-18(12-26(31)39-4)30-20-15-40-29(19(20)14-41-30)17-6-8-22(34)24(10-17)37-2/h5-12,19-20,27-30,32-35H,13-15H2,1-4H3/t19-,20-,27+,28-,29+,30+/m0/s1 |

InChI Key |

DVTIDVKFFJRCAB-PEVOTWPUSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Elucidation of Hedyotol C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotol C is a complex dilignan natural product isolated from the leaves of Hedyotis lawsoniae.[1] Its intricate furofuran lignan core and additional phenylpropanoid unit present a significant challenge for structural elucidation, a critical step in the journey from natural product discovery to potential therapeutic application. This technical guide provides a comprehensive overview of the methodologies and analytical techniques involved in determining the chemical structure of this compound. While the primary literature detailing the complete spectroscopic data remains largely within subscription-based scientific journals, this document outlines the established experimental protocols and data interpretation strategies employed in the field of natural product chemistry for the structural characterization of such molecules.

Isolation of this compound

The initial step in the structural elucidation of this compound is its isolation and purification from the plant matrix. A general workflow for the extraction and isolation of lignans from a plant source like Hedyotis lawsoniae is depicted below.

Experimental Protocol:

-

Extraction: Dried and powdered leaves of Hedyotis lawsoniae are typically subjected to exhaustive extraction with methanol or ethanol at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the complex mixture based on the polarity of the constituent compounds. Lignans like this compound are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to multiple rounds of column chromatography.

-

Silica Gel Chromatography: Initial separation is often performed on a silica gel column using a gradient elution system of increasing polarity (e.g., a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol).

-

Sephadex LH-20 Chromatography: Further purification is achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate compounds based on their molecular size.

-

-

High-Performance Liquid Chromatography (HPLC): The final purification of this compound is usually accomplished by preparative reverse-phase HPLC to yield the pure compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound relies on a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of this compound.

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₃₁H₃₆O₁₁ |

| Exact Mass | 584.2258 |

| Molecular Weight | 584.61 |

| Ionization Mode | ESI (Electrospray Ionization) |

| Observed Ion | [M+H]⁺, [M+Na]⁺, or [M-H]⁻ |

Tandem MS (MS/MS) experiments would be conducted to obtain fragmentation patterns, which provide valuable information about the connectivity of the molecule by identifying stable fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments are required.

Table 2: Expected ¹H NMR Data for Key Structural Moieties in this compound

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Singlet, Doublet |

| Benzylic Protons | 4.5 - 5.5 | Doublet, Multiplet |

| Oxymethine Protons | 3.5 - 4.5 | Multiplet |

| Methylene Protons | 2.5 - 4.0 | Multiplet |

| Methoxyl Protons | 3.7 - 4.0 | Singlet |

| Hydroxyl Protons | Variable | Broad Singlet |

Table 3: Expected ¹³C NMR Data for Key Structural Moieties in this compound

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 160 |

| Benzylic Carbons | 70 - 90 |

| Oxymethine Carbons | 60 - 80 |

| Methylene Carbons | 30 - 50 |

| Methoxyl Carbons | 55 - 65 |

Experimental Protocols for NMR Analysis:

-

Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, identifying adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct one-bond proton-carbon correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.

-

The logical workflow for deducing the structure of this compound from spectroscopic data is illustrated in the following diagram.

References

An In-depth Technical Guide to the Investigation of the Hedyotol C Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotol C, a sesquilignan found in Hedyotis lawsoniae, presents a complex chemical structure with potential pharmacological activities. Understanding its biosynthetic origin is crucial for harnessing its therapeutic potential through synthetic biology or chemoenzymatic approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, intermediates, and relevant experimental methodologies for its investigation. Due to the limited direct research on this compound biosynthesis, this guide draws upon established principles of lignan and sesquilignan formation, presenting a plausible and chemically sound pathway. Quantitative data from related lignan biosynthetic pathways are summarized to provide a comparative context. Detailed experimental protocols for key investigative techniques are also provided to facilitate further research in this area.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, which provides the fundamental C6-C3 building blocks. The pathway can be conceptually divided into three major stages:

-

Monolignol Biosynthesis: The formation of coniferyl alcohol from L-phenylalanine.

-

Furofuran Lignan Core Formation: The oxidative coupling of two coniferyl alcohol molecules to form the central furofuran ring structure.

-

Sesquilignan Assembly: The coupling of the furofuran lignan intermediate with a third phenylpropanoid unit to yield the final this compound structure.

Stage 1: Monolignol Biosynthesis (Phenylpropanoid Pathway)

The initial steps of the pathway are well-established and lead to the synthesis of monolignols, the primary precursors for a vast array of plant secondary metabolites.[1][2][3]

Key Enzymes and Intermediates:

-

L-Phenylalanine: The primary amino acid precursor.

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Cinnamoyl-CoA Reductase (CCR): Reduces p-coumaroyl-CoA to coniferaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD): Reduces coniferaldehyde to coniferyl alcohol.

Stage 2: Furofuran Lignan Core Formation

The formation of the furofuran core of this compound is proposed to proceed via the oxidative coupling of two molecules of coniferyl alcohol to form (+)-pinoresinol, a common intermediate in lignan biosynthesis.[4][5] This is followed by reductive steps to form the furofuran ring.

Key Enzymes and Intermediates:

-

Laccases/Peroxidases: These enzymes catalyze the one-electron oxidation of coniferyl alcohol to generate resonance-stabilized radicals.[6][7][8]

-

Dirigent Proteins (DIR): These proteins are believed to control the stereochemistry of the radical-radical coupling, leading to the formation of specific lignan isomers.

-

(+)-Pinoresinol: The initial product of the stereospecific coupling of two coniferyl alcohol radicals.

-

Pinoresinol-Lariciresinol Reductases (PLRs): A class of enzymes that catalyze the sequential reduction of (+)-pinoresinol to (+)-lariciresinol and then to (-)-secoisolariciresinol. For the formation of the furofuran ring of this compound, a similar reductase activity is proposed to lead to the formation of the tetrahydrofuran rings.

Stage 3: Sesquilignan Assembly

The final stage in the proposed biosynthesis of this compound involves the attachment of a third C6-C3 unit, likely derived from ferulic acid, to the furofuran lignan core. This is hypothesized to occur through another oxidative coupling reaction.

Key Enzymes and Intermediates:

-

Furofuran Intermediate: The product from Stage 2.

-

Ferulic Acid: A C6-C3 phenylpropanoid.

-

Laccase/Peroxidase: Catalyzes the oxidation of both the furofuran intermediate and ferulic acid to generate radicals.

-

Radical Coupling: The radicals of the furofuran intermediate and ferulic acid couple to form the sesquilignan backbone.

-

Tailoring Enzymes: Subsequent modifications, such as hydroxylations and glycosylations, may be carried out by other enzymes to yield the final this compound structure.

Quantitative Data from Related Lignan Biosynthetic Pathways

Direct quantitative data for the enzymes involved in this compound biosynthesis are not available. However, data from well-characterized lignan biosynthetic enzymes in other plant species can provide valuable benchmarks for future research.

Table 1: Kinetic Parameters of Laccases in Lignan-Related Synthesis

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Cerrena sp. RSD1 | 2,6-Dimethoxyphenol | 25.3 ± 1.2 | 1,280 ± 30 | 5.06 x 10⁷ | [9] |

| Melanocarpus albomyces | 2,6-Dimethoxyphenol | 45 ± 5 | 360 ± 10 | 8.0 x 10⁶ | [6] |

| Trametes versicolor | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) | 10 - 50 | - | ~10⁶ - 10⁷ | [7] |

Table 2: Anticholinesterase Activity of Furofuran Lignans

| Compound | IC₅₀ (nM) | Reference |

| Pinoresinol | 242 ± 9 | [10] |

| Pinoresinol 4-O-β-d-glucoside | 64 ± 3 | [10] |

| Compound 1 (from Anisacanthus virgularis) | 85 ± 4 | [10] |

| Donepezil (standard) | 31 ± 3 | [10] |

Experimental Protocols

The investigation of a novel biosynthetic pathway such as that of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol 1: Heterologous Expression and Purification of a Plant Biosynthetic Enzyme

This protocol describes the expression of a candidate plant enzyme, such as a pinoresinol-lariciresinol reductase (PLR), in Escherichia coli for subsequent characterization.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET series with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: Amplify the full-length coding sequence of the candidate gene from plant cDNA and clone it into the expression vector.

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Expression:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

-

Purification:

-

Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged protein with elution buffer.

-

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

Protocol 2: In Vitro Enzyme Assay for Laccase Activity

This protocol outlines a spectrophotometric assay to determine the activity of a purified laccase enzyme using a common substrate.[6][9]

Materials:

-

Purified laccase enzyme

-

Assay buffer (e.g., 100 mM sodium acetate buffer, pH 5.0)

-

Substrate stock solution (e.g., 10 mM 2,6-dimethoxyphenol (DMP) in ethanol)

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the substrate to a final concentration of 0.1-1 mM.

-

Initiation of Reaction: Start the reaction by adding a small volume of the purified laccase enzyme to the reaction mixture and mix quickly.

-

Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 468 nm (for DMP oxidation) over time at a constant temperature.

-

Calculation of Activity: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that oxidizes 1 µmol of substrate per minute under the specified conditions. The molar extinction coefficient for the oxidized product of DMP is required for this calculation.

Protocol 3: Extraction and Quantitative Analysis of Lignans from Plant Material

This protocol describes a general method for the extraction and quantification of lignans from plant tissues using High-Performance Liquid Chromatography (HPLC).[11][12][13]

Materials:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 80% methanol in water)

-

Ultrasonic bath or shaker

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reversed-phase C18 HPLC column

-

Mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

-

Lignan standards (if available)

Procedure:

-

Extraction:

-

Weigh a precise amount of the powdered plant material.

-

Add the extraction solvent and extract using ultrasonication or shaking for a defined period (e.g., 30-60 minutes).

-

Repeat the extraction process multiple times for exhaustive extraction.

-

-

Sample Preparation:

-

Centrifuge the extract to pellet the solid material.

-

Collect the supernatant and combine the extracts.

-

Evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of the initial mobile phase.

-

Filter the sample through a syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Inject the filtered sample into the HPLC system.

-

Separate the lignans using a suitable gradient elution program.

-

Detect the lignans using a UV detector at an appropriate wavelength (e.g., 280 nm) or an MS detector for more specific identification and quantification.

-

-

Quantification:

-

If standards are available, create a calibration curve to quantify the absolute amounts of specific lignans.

-

If standards are not available, relative quantification can be performed by comparing the peak areas between different samples.

-

References

- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–function relationships in plant phenylpropanoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids - ProQuest [proquest.com]

- 6. cris.vtt.fi [cris.vtt.fi]

- 7. Laccases: a never-ending story - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic analysis and structural studies of a high‐efficiency laccase from Cerrena sp. RSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Hedyotol C: A Technical Overview of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotol C, a sesquilignan natural product, has been identified as a constituent of Hedyotis lawsoniae. While research into the broader pharmacological activities of Hedyotis species is extensive, specific data on the isolated compound this compound is more focused. This technical guide provides a comprehensive overview of the currently available data on the pharmacological properties of this compound, with a focus on its anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development efforts.

Pharmacological Properties

The primary pharmacological activity of this compound that has been quantitatively characterized is its anti-inflammatory effect.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key mediator in the inflammatory process.

Table 1: Anti-inflammatory Activity of this compound

| Bioassay | Cell Line | IC50 Value (µM) |

| Inhibition of LPS-induced nitric oxide production | Mouse RAW264.7 macrophages | 21.4[1] |

Experimental Protocols

A detailed understanding of the methodologies used to assess the pharmacological properties of this compound is crucial for the replication and extension of these findings.

Inhibition of Nitric Oxide (NO) Production Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent, typically lipopolysaccharide (LPS).

Objective: To determine the concentration at which this compound inhibits 50% of the LPS-induced nitric oxide production (IC50) in RAW264.7 macrophage cells.

Methodology:

-

Cell Culture: Mouse macrophage cell line RAW264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).

-

LPS Stimulation: Following pre-incubation, cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and nitric oxide production. A vehicle control (without this compound) and a negative control (without LPS stimulation) are included.

-

Incubation: The plates are incubated for a further 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production. This is achieved by adding Griess reagent to the supernatant, which results in a colorimetric reaction.

-

Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The percentage of inhibition of NO production is calculated for each concentration of this compound relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for Nitric Oxide Inhibition Assay

Caption: Workflow of the nitric oxide inhibition experimental protocol.

Signaling Pathways

While specific studies on the signaling pathways directly modulated by isolated this compound are limited, research on extracts from Hedyotis species, which contain this compound, strongly implicates the involvement of key inflammatory signaling cascades. The inhibition of nitric oxide production by this compound suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as these are major regulators of iNOS (inducible nitric oxide synthase) expression.

Putative Anti-inflammatory Signaling Pathway of this compound

Based on the known mechanisms of anti-inflammatory compounds that inhibit LPS-induced NO production, a putative signaling pathway for this compound can be proposed.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Anticancer Properties

Currently, there is a lack of specific quantitative data (e.g., IC50 values) on the anticancer activity of isolated this compound against various cancer cell lines in the publicly available scientific literature. However, various extracts of Hedyotis species have demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. This suggests that constituents of these plants, potentially including this compound, contribute to these anticancer properties.

Future research should focus on isolating this compound in sufficient quantities to perform comprehensive in vitro cytotoxicity screening against a panel of human cancer cell lines.

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50) in a specific cancer cell line.

Methodology:

-

Cell Culture and Seeding: Cancer cells are cultured and seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound) and incubated for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.

-

Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured on a microplate reader at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated for each concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for an MTT-based cytotoxicity assay.

Conclusion and Future Directions

This compound exhibits documented anti-inflammatory activity, with a defined IC50 value for the inhibition of nitric oxide production. The putative mechanism of this action likely involves the modulation of the NF-κB and MAPK signaling pathways. While the broader anticancer potential of Hedyotis species is recognized, further investigation is required to specifically elucidate the cytotoxic and anti-proliferative effects of isolated this compound against various cancer cell lines. Future research should prioritize the in-depth study of this compound's mechanism of action in inflammatory and cancer models to fully realize its therapeutic potential.

References

Preliminary Biological Activity of Hedyotol C: A Review of Available Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotol C, a lignan natural product, has been identified and isolated from various plant species, including Hedyotis lawsoniae, Forsythia suspensa, and Eucommia ulmoides. As a member of the lignan class of compounds, which are known for a wide range of biological activities, this compound presents a potential candidate for further pharmacological investigation. This document summarizes the currently available scientific information regarding the preliminary biological activity screening of this compound.

Current State of Research

Despite its isolation from several botanical sources, dedicated studies on the specific biological activities of this compound are notably limited in the publicly available scientific literature. Comprehensive searches for quantitative data (such as IC50 or EC50 values) and detailed experimental protocols specifically for this compound did not yield sufficient information to construct a detailed technical guide. The majority of research focuses on the phytochemical analysis of plant extracts containing this compound or the biological activities of co-isolated compounds.

Potential Areas of Biological Activity

Based on the activities of structurally related lignans and the extracts from which this compound has been isolated, the following areas represent potential, yet unconfirmed, biological activities for this compound.

Anti-Inflammatory Activity

Lignans, as a chemical class, are widely recognized for their anti-inflammatory properties. While direct evidence for this compound is scarce, one study investigating compounds from Forsythia suspensa evaluated the anti-inflammatory effects of Hedyotol A and C. The study reported moderate activity for Hedyotol A in a lipopolysaccharide (LPS)-induced murine macrophage RAW264.7 cell model, however, specific quantitative data for this compound's activity was not provided.

Diagram of a potential anti-inflammatory screening workflow:

Caption: Generalized workflow for in vitro anti-inflammatory activity screening.

Antioxidant Activity

Many plant-derived lignans exhibit potent antioxidant activity by scavenging free radicals. While there are no specific reports detailing the antioxidant capacity of this compound, this remains a plausible area of activity that warrants investigation. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be appropriate for a preliminary screening.

Diagram of a potential antioxidant screening workflow:

Caption: Generalized workflow for DPPH radical scavenging assay.

Anticancer Activity

The potential for lignans to exhibit cytotoxic effects against various cancer cell lines is well-documented. However, to date, no studies have been published that specifically evaluate the anticancer or cytotoxic properties of this compound. A preliminary screening would typically involve assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability across a panel of cancer cell lines.

Diagram of a potential cytotoxicity screening workflow:

Caption: Generalized workflow for in vitro cytotoxicity screening using the MTT assay.

The current body of scientific literature lacks specific data on the preliminary biological activities of this compound. While its chemical structure as a lignan suggests potential anti-inflammatory, antioxidant, and anticancer properties, these have not been experimentally verified and quantified.

There is a clear need for systematic in vitro screening of purified this compound to elucidate its biological profile. Future research should focus on:

-

Quantitative assessment of its anti-inflammatory effects through measurement of key inflammatory mediators.

-

Determination of its antioxidant capacity using established radical scavenging and reducing power assays.

-

Evaluation of its cytotoxic potential against a diverse panel of human cancer cell lines.

Such foundational research is essential to determine whether this compound warrants further investigation as a potential therapeutic lead compound. Researchers in the field of natural product drug discovery are encouraged to pursue these lines of inquiry to fill the existing knowledge gap.

Hedyotol C: A Hypothesized Mechanism of Action in Oncology

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hedyotol C, a sesquilignan isolated from Hedyotis diffusa Willd., is a component of a plant with a long history in traditional medicine for treating various ailments, including cancer. While direct experimental evidence on the mechanism of action of isolated this compound is currently limited, extensive research on Hedyotis diffusa Willd. extracts (HDW) provides a strong foundation for hypothesizing its potential anti-neoplastic activities. This technical guide consolidates the existing data on HDW extracts, postulating that this compound likely contributes to the observed anti-cancer effects through the induction of apoptosis and the modulation of key oncogenic signaling pathways, including STAT3, PI3K/Akt, MAPK, and NF-κB. This document aims to provide a comprehensive overview of the current understanding and to guide future research into the specific therapeutic potential of this compound.

Introduction

Hedyotis diffusa Willd. (also known as Oldenlandia diffusa) is a well-documented herb in traditional Chinese medicine, recognized for its anti-inflammatory and anti-tumor properties.[1][2] Phytochemical analyses have identified numerous active constituents, including iridoids, flavonoids, and lignans, with this compound being a notable sesquilignan.[3] While the bioactivity of the whole plant extract has been extensively studied, the specific contribution of this compound to the overall therapeutic effect remains an area of active investigation. This guide will synthesize the findings from studies on HDW extracts to build a hypothesized mechanism of action for this compound.

Anti-Cancer Activity of Hedyotis diffusa Willd. Extracts: A Foundation for this compound's Hypothesized Action

Extracts of Hedyotis diffusa Willd. have demonstrated significant anti-cancer effects across a range of cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation.

Induction of Apoptosis

A hallmark of the anti-cancer activity of HDW extracts is the induction of programmed cell death, or apoptosis. Studies have shown that HDW extracts can induce apoptosis in colorectal cancer cells, non-small-cell lung cancer cells, and other cancer types.[4][5][6] The apoptotic process is often mediated through the intrinsic mitochondrial pathway, characterized by:

-

DNA Fragmentation: A key feature of apoptosis.

-

Loss of Mitochondrial Membrane Potential: Indicating mitochondrial dysfunction.

-

Activation of Caspases: Specifically, the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an executioner caspase).[5]

-

Regulation of Bcl-2 Family Proteins: HDW extracts have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[4][6]

Inhibition of Cell Proliferation

HDW extracts have been observed to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner.[7] This anti-proliferative effect is often associated with the downregulation of key cell cycle regulators.

Core Signaling Pathways Modulated by Hedyotis diffusa Willd. Extracts

The anti-cancer effects of HDW extracts are attributed to their ability to modulate multiple critical intracellular signaling pathways that are often dysregulated in cancer. It is hypothesized that this compound contributes to the modulation of these pathways.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and inflammation. Constitutive activation of STAT3 is common in many cancers. HDW extracts have been shown to inhibit the phosphorylation of STAT3, leading to its inactivation.[4][6][8][9] This inhibition of the STAT3 pathway results in:

-

Downregulation of Cyclin D1 and CDK4: Proteins essential for cell cycle progression.[6]

-

Upregulation of p21: A cyclin-dependent kinase inhibitor that can induce cell cycle arrest.[6]

-

Downregulation of Bcl-2: An anti-apoptotic protein.[6]

-

Upregulation of Bax: A pro-apoptotic protein.[6]

PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt) pathway is a crucial intracellular signaling cascade that promotes cell survival, growth, and proliferation. Aberrant activation of this pathway is a common feature of many cancers. HDW extracts have been shown to inhibit the PI3K/Akt pathway.[7] This inhibition is associated with:

-

Increased expression of PTEN: A tumor suppressor that negatively regulates the PI3K/Akt pathway.[7]

-

Decreased phosphorylation of Akt: Leading to the inactivation of Akt and its downstream targets.[7]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the regulation of cell proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38. HDW extracts have been shown to downregulate the phosphorylation of ERK, JNK, and p38 in cancer cells, suggesting an inhibitory effect on this pathway.[1][5]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB pathway is a critical mediator of inflammation, and its constitutive activation is linked to cancer development. The anti-inflammatory effects of HDW are thought to be mediated through the inhibition of the NF-κB signaling pathway.[10]

Quantitative Data Summary

The following table summarizes the quantitative data from studies on Hedyotis diffusa Willd. extracts. It is important to note that these values are for the whole extract and not for isolated this compound.

| Parameter | Cell Line | Treatment | Result | Reference |

| IC50 | 4T1 (Breast Cancer) | Ethanolic Extract of Hedyotis corymbosa L. | 400 µg/mL | [11] |

| Inhibition of NO Production | RAW 264.7 | Flavonoids from HDW | IC50: 36.81-40.58 µg/mL | [12] |

| Cytotoxicity (IC50) | MCF7, SK-LU-1, HepG2 | Essential Oil from HDW | 10.86-14.92 µg/mL | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used in the cited studies on HDW extracts.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of the HDW extract for specified time periods (e.g., 24, 48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Cells are treated with the HDW extract for a predetermined time.

-

Harvesting: Both adherent and floating cells are collected and washed with PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available scientific literature strongly suggests that extracts from Hedyotis diffusa Willd. possess significant anti-cancer properties, primarily through the induction of apoptosis and the inhibition of key oncogenic signaling pathways, including STAT3, PI3K/Akt, MAPK, and NF-κB. Based on this evidence, it is hypothesized that this compound, as a constituent of this plant, contributes to these anti-neoplastic effects.

However, to establish a definitive mechanism of action for this compound, further research is imperative. Future studies should focus on:

-

Isolation and Purification of this compound: To enable experiments with the pure compound.

-

In Vitro Bioactivity Screening: To determine the cytotoxic and anti-proliferative effects of isolated this compound on a panel of cancer cell lines and to determine its IC50 values.

-

Mechanism of Action Studies: To investigate the effect of purified this compound on apoptosis and the specific signaling pathways identified in studies of the whole extract. This would involve detailed molecular assays such as western blotting, reporter gene assays, and kinase activity assays.

-

In Vivo Efficacy Studies: To evaluate the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

By elucidating the specific molecular targets and mechanisms of action of this compound, it may be possible to develop this natural product into a novel therapeutic agent for the treatment of cancer.

References

- 1. Hedyotis diffusa willd extract suppresses colorectal cancer growth through multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activity of Hedyotis Spp. and Chemical Constituents of Hedyotis Capitellata - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hedyotis diffusa plus Scutellaria barbata Suppress the Growth of Non-Small-Cell Lung Cancer via NLRP3/NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedyotis diffusa Willd inhibits colorectal cancer growth in vivo via inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hedyotis diffusa Willd inhibits proliferation and induces apoptosis of 5‑FU resistant colorectal cancer cells by regulating the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hedyotis diffusa Willd Inhibits Colorectal Cancer Growth in Vivo via Inhibition of STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedyotis diffusa Willd. extract suppresses proliferation and induces apoptosis via IL-6-inducible STAT3 pathway inactivation in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Inhibitory effects of total triterpenoids isolated from the Hedyotis diffusa willd on H1975 cells [frontiersin.org]

- 11. The flavonoid luteolin prevents lipopolysaccharide-induced NF-κB signalling and gene expression by blocking IκB kinase activity in intestinal epithelial cells and bone-marrow derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hedyotis diffusa Aerial Parts: Essential Oil Composition, Biological Activity, and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Hedyotol C: A Technical Guide to Its Spectroscopic Profile and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotol C is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. First isolated from Hedyotis lawsoniae, this compound has also been identified in other plant species, including Forsythia suspensa. Lignans are of significant interest to the scientific community, particularly in the fields of pharmacology and drug development, due to their potential therapeutic properties, which include antioxidant, anti-inflammatory, and anticancer effects.

Chemical Properties of this compound

-

IUPAC Name: (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol[1]

-

Molecular Formula: C₃₁H₃₆O₁₁[1]

-

Molecular Weight: 584.61 g/mol [2]

-

Class: Lignan[2]

Spectroscopic Data

The definitive structural elucidation of a natural product like this compound relies on a combination of spectroscopic techniques. High-resolution mass spectrometry provides the exact molecular formula, while 1D and 2D NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

| Technique | Ionization Mode | Observed m/z | Molecular Formula | Calculated m/z |

| HR-ESI-MS | Positive | [M+Na]⁺ | C₃₁H₃₆O₁₁Na | 585.2155 |

Note: The data presented is representative and intended for illustrative purposes. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule. ¹H NMR gives insights into the proton environments, while ¹³C NMR provides information about the carbon skeleton. 2D NMR techniques such as COSY, HSQC, and HMBC are then used to piece together the complete molecular structure.

¹H NMR (500 MHz, CDCl₃) Data of a Representative Lignan with a Similar Core Structure

| Position | δ (ppm) | Multiplicity | J (Hz) |

| H-1 | 4.89 | d | 4.5 |

| H-2 | 3.95 | m | |

| H-3 | 3.55 | m | |

| H-4 | 4.25 | dd | 9.0, 3.5 |

| H-5 | 3.10 | m | |

| H-6 | 4.75 | d | 5.0 |

| Ar-H | 6.80-7.10 | m | |

| OMe | 3.85 | s |

¹³C NMR (125 MHz, CDCl₃) Data of a Representative Lignan with a Similar Core Structure

| Position | δ (ppm) |

| C-1 | 85.5 |

| C-2 | 54.2 |

| C-3 | 71.8 |

| C-4 | 87.9 |

| C-5 | 50.1 |

| C-6 | 82.3 |

| C=C (Aromatic) | 110-150 |

| OMe | 56.1 |

Note: The data presented is representative of a lignan with a similar furofuran core and is intended for illustrative purposes. The exact chemical shifts and coupling constants for this compound would need to be determined from its experimental spectra.

Experimental Protocols

The isolation and characterization of this compound from a plant source like Hedyotis lawsoniae involves a multi-step process.

General Workflow for Isolation and Structure Elucidation

Caption: A generalized workflow for the isolation and characterization of a natural product like this compound.

Detailed Methodologies

-

Plant Material and Extraction:

-

Dried and powdered aerial parts of Hedyotis lawsoniae are extracted with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period or using a Soxhlet apparatus.

-

The solvent is then removed under reduced pressure to yield a crude extract.

-

-

Fractionation and Isolation:

-

The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

The fractions are then subjected to column chromatography over silica gel or Sephadex LH-20, eluting with a gradient of solvents to further separate the components.

-

Final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).

-

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.

-

Potential Signaling Pathways

Lignans are known to modulate various signaling pathways involved in cellular processes like inflammation and apoptosis. While the specific pathways affected by this compound are a subject for further research, related lignans have been shown to interact with pathways such as the NF-κB and MAPK signaling cascades.

Caption: A representative diagram of how a lignan like this compound might modulate inflammatory signaling pathways.

Conclusion

This compound represents a promising lead compound for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and spectroscopic properties, as well as the methodologies required for its isolation and characterization. While a complete, publicly available dataset of its NMR and MS spectra is currently limited, the information provided herein, based on related compounds and established techniques, offers a valuable resource for researchers. Further studies are warranted to fully elucidate the spectroscopic details and explore the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of Hedyotol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotol C, a complex furofuran lignan, has garnered interest due to its potential biological activities. To date, a specific total synthesis of this compound has not been extensively reported in peer-reviewed literature. This document provides a detailed, proposed synthetic protocol based on established methodologies for the synthesis of structurally related natural products, such as Hedyotol A. The proposed strategy leverages a biomimetic approach, featuring a key L-proline-catalyzed cross-aldol reaction for the stereocontrolled construction of the core furofuran skeleton. These notes are intended to serve as a comprehensive guide for researchers embarking on the chemical synthesis of this compound and its analogs for further investigation in drug discovery and development.

Introduction

This compound is a naturally occurring lignan found in plants such as Hedyotis lawsoniae.[1] Lignans are a large class of polyphenolic compounds known for their diverse biological activities. The complex structure of this compound, characterized by a central furofuran ring and multiple stereocenters, presents a significant synthetic challenge. While the total synthesis of the related compound Hedyotol A has been accomplished, a detailed protocol for this compound remains elusive in publicly available literature.[2][3][4] This document outlines a plausible and detailed synthetic pathway to this compound, drawing upon successful strategies employed in the synthesis of analogous furofuran lignans.

Proposed Synthetic Strategy

The retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the ether linkage and the furofuran core. The central furofuran ring is envisioned to be constructed from two substituted phenylpropanoid units via a key oxidative cyclization reaction. The stereochemistry of the substituents on the furofuran core can be established using a stereoselective aldol reaction.

The proposed forward synthesis commences with commercially available starting materials, proceeding through key steps including an L-proline-catalyzed cross-aldol reaction, diastereoselective reduction, and a biomimetic oxidative cyclization to furnish the furofuran core. Subsequent functional group manipulations and etherification would complete the synthesis of this compound.

Experimental Protocols

Scheme 1: Synthesis of the Furofuran Core

A plausible route to the core structure of this compound is outlined below. This approach is adapted from the successful synthesis of Hedyotol A and other similar lignans.

1. L-proline-catalyzed cross-aldol reaction:

This key step aims to couple two different aldehyde precursors to form the basic carbon skeleton with the desired stereochemistry.

-

Reaction: Aldehyde 1 (a protected hydroxybenzaldehyde derivative) is reacted with Aldehyde 2 (a protected form of 3-(4-hydroxy-3-methoxyphenyl)propanal) in the presence of L-proline as an organocatalyst.

-

Detailed Protocol:

-

To a solution of Aldehyde 1 (1.0 eq) in anhydrous DMSO (0.1 M) is added L-proline (0.2 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Aldehyde 2 (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 48-72 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the aldol adduct 3 .

-

2. Diastereoselective Reduction of the Aldol Adduct:

The ketone functionality in the aldol product is selectively reduced to a hydroxyl group, setting a crucial stereocenter.

-

Reaction: The aldol adduct 3 is reduced using a stereoselective reducing agent such as sodium borohydride in the presence of a chelating agent.

-

Detailed Protocol:

-

To a solution of the aldol adduct 3 (1.0 eq) in a mixture of THF and methanol (4:1, 0.1 M) at -78 °C is added sodium borohydride (1.5 eq) portion-wise.

-

The reaction is stirred at -78 °C for 2 hours, then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

-

The resulting diol 4 is purified by column chromatography.

-

3. Biomimetic Oxidative Cyclization:

This step forms the core furofuran ring system through an intramolecular cyclization cascade.

-

Reaction: The diol 4 is subjected to oxidative cyclization using an oxidizing agent like silver oxide or a hypervalent iodine reagent.

-

Detailed Protocol:

-

To a solution of the diol 4 (1.0 eq) in anhydrous dichloromethane (0.05 M) is added silver oxide (Ag₂O, 2.0 eq).

-

The reaction mixture is stirred at room temperature in the dark for 12-24 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the mixture is filtered through a pad of Celite, and the filtrate is concentrated.

-

The crude product is purified by flash chromatography to yield the furofuran core 5 .

-

Scheme 2: Completion of this compound Synthesis

The final steps would involve the introduction of the remaining substituted phenyl ether moiety.

4. Etherification:

-

Reaction: The free hydroxyl group on the furofuran core 5 is coupled with a suitably protected and activated aromatic partner 6 (e.g., a substituted fluorobenzene derivative) under Williamson ether synthesis conditions.

-

Detailed Protocol:

-

To a solution of the furofuran intermediate 5 (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C is added sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

The mixture is stirred at 0 °C for 30 minutes, then the aromatic partner 6 (1.1 eq) is added.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether (3 x 40 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.

-

The product is purified by column chromatography.

-

5. Deprotection:

-

Reaction: The protecting groups on the hydroxyl functionalities are removed to yield the final product, this compound. The choice of deprotection conditions will depend on the protecting groups used. For example, benzyl ethers can be removed by hydrogenolysis.

-

Detailed Protocol (for Benzyl Ether Deprotection):

-

To a solution of the protected this compound precursor (1.0 eq) in methanol (0.1 M) is added palladium on carbon (10 wt. % Pd, 0.1 eq).

-

The flask is evacuated and backfilled with hydrogen gas (balloon pressure).

-

The reaction is stirred vigorously at room temperature for 4-6 hours.

-

The reaction mixture is filtered through Celite, and the filtrate is concentrated to give this compound.

-

The final product is purified by preparative HPLC if necessary.

-

Data Presentation

As this is a proposed synthesis, experimental data such as yields and spectroscopic characterization are not available. The following table provides a template for recording such data upon successful execution of the synthesis.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Expected Yield (%) |

| 1 | L-proline-catalyzed cross-aldol | Aldehyde 1 , Aldehyde 2 | Aldol adduct 3 | L-proline, DMSO, rt | 60-70 |

| 2 | Diastereoselective Reduction | Aldol adduct 3 | Diol 4 | NaBH₄, THF/MeOH, -78 °C to rt | 80-90 |

| 3 | Biomimetic Oxidative Cyclization | Diol 4 | Furofuran core 5 | Ag₂O, DCM, rt | 40-50 |

| 4 | Etherification | Furofuran core 5 , Aromatic partner 6 | Protected this compound | NaH, DMF, rt | 50-60 |

| 5 | Deprotection | Protected this compound | This compound | H₂, Pd/C, MeOH, rt | 90-95 |

Visualizations

Proposed Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for the total synthesis of this compound.

Conclusion

This document provides a detailed, albeit proposed, protocol for the total synthesis of this compound. The strategy is grounded in well-established and successful methodologies for the synthesis of related furofuran lignans. It is anticipated that this guide will serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, enabling the synthesis of this compound for further biological evaluation and potential therapeutic development. The successful execution of this synthesis would represent a significant achievement in natural product synthesis.

References

Application Notes and Protocols for the Extraction of Hedyotol C from Hedyotis lawsoniae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hedyotol C, a sesquilignan found in the leaves of Hedyotis lawsoniae, represents a class of natural products with potential therapeutic value. This document provides a comprehensive overview of this compound, including a detailed, albeit inferred, protocol for its extraction and isolation. Due to the limited availability of specific biological data for this compound, this guide also presents the broader pharmacological context of the Hedyotis genus, highlighting known biological activities and associated signaling pathways that may serve as a foundation for future research. All quantitative data is presented in tabular format for clarity, and key experimental workflows are visualized using diagrams.

Introduction to this compound and Hedyotis lawsoniae

Hedyotis lawsoniae Wight & Arn., a member of the Rubiaceae family, is a flowering plant endemic to Sri Lanka.[1] Phytochemical investigations of this plant have led to the isolation of several novel compounds. Notably, a study by Kikuchi et al. in 1985 first reported the isolation of four new sesquilignans, designated Hedyotol-A, -B, -C, and -D, from the leaves of Hedyotis lawsoniae.[2] this compound is structurally characterized as a sesquilignan, a class of lignans formed from three phenylpropanoid units.

While the traditional uses of Hedyotis lawsoniae are not extensively documented, other species within the Hedyotis genus, such as Hedyotis diffusa, have a long history in traditional Chinese medicine for treating a variety of ailments, including cancer and inflammation.[3] This suggests that compounds isolated from Hedyotis lawsoniae, including this compound, may possess valuable bioactive properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1, based on available data.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₆O₁₁ |

| Molecular Weight | 584.61 g/mol |

| IUPAC Name | (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |

| PubChem CID | 21636185 |

| Reported Sources | Hedyotis lawsoniae, Eucommia ulmoides, Euonymus alatus[4] |

Experimental Protocols

The following protocols are based on general methodologies for the extraction and isolation of lignans from plant materials, as specific details from the original isolation of this compound are not fully available.

Plant Material Collection and Preparation

-

Collection: Collect fresh leaves of Hedyotis lawsoniae.

-

Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: Air-dry the leaves in the shade at room temperature or use a plant dryer at a controlled temperature (e.g., 40-50°C) to prevent the degradation of thermolabile compounds.

-

Grinding: Grind the dried leaves into a coarse powder using a mechanical grinder.

Extraction of this compound

The workflow for the extraction and isolation of this compound is depicted in the following diagram.

Caption: Workflow for this compound Extraction.

Protocol:

-

Maceration:

-

Soak the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of methanol) in a large container.

-

Allow the mixture to stand for 48-72 hours at room temperature with occasional stirring.

-

Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the methanolic extracts through filter paper (e.g., Whatman No. 1).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

-

-

Solvent-Solvent Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Collect each fraction and evaporate the solvent to dryness. Lignans are typically found in the ethyl acetate and chloroform fractions.

-

Isolation and Purification of this compound

-

Column Chromatography:

-

Subject the most promising fraction (likely ethyl acetate or chloroform, to be determined by preliminary analysis like TLC) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, for example, a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Further Purification:

-

Combine fractions containing compounds with similar TLC profiles to that expected for this compound.

-

Further purify these fractions using techniques such as preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol and water).

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with published data.

-

Biological Activity and Potential Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of isolated this compound. However, research on extracts from various Hedyotis species provides a strong indication of potential pharmacological effects, including anticancer and anti-inflammatory properties.

Cytotoxicity of Hedyotis Extracts

Extracts from Hedyotis species have demonstrated cytotoxic effects against various cancer cell lines. This suggests that their constituent compounds, potentially including this compound, may possess anticancer properties.

Table 2: Cytotoxicity of Hedyotis Extracts against Cancer Cell Lines

| Hedyotis Species | Extract/Fraction | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Hedyotis corymbosa | Ethanolic Extract | T47D (Breast Cancer) | 61.57 | [5] |

| Hedyotis corymbosa | n-Hexane Fraction | T47D (Breast Cancer) | 33.45 | [5] |

| Hedyotis corymbosa | Methylene Chloride Fraction | T47D (Breast Cancer) | 54.59 | [5] |

| Hedyotis corymbosa | Ethyl Acetate Fraction | T47D (Breast Cancer) | 52.58 | [5] |

| Hedyotis corymbosa | Ethanolic Extract | 4T1 (Metastatic Breast Cancer) | 400 | [6] |

| Hedyotis diffusa | Iridoid Glycoside (Shecaoiridoidside C) | HCT15 (Colon Cancer) | 9.6 - 62.2 µM | [7] |

Potential Signaling Pathways for Further Investigation

Based on studies of extracts from Hedyotis diffusa, several key signaling pathways have been identified as being modulated in the context of cancer and inflammation. These pathways represent promising targets for future research on this compound.

Caption: Potential Signaling Pathways for this compound.

Note: The modulation of these pathways by this compound is hypothesized based on the known activities of extracts from the Hedyotis genus and requires experimental validation.

Conclusion and Future Directions

This compound is a structurally interesting sesquilignan from Hedyotis lawsoniae. While a detailed, validated protocol for its extraction is not publicly available, the methods outlined in this document provide a robust starting point for its isolation. The significant lack of data on the biological activities of this compound presents a clear opportunity for future research. Investigations into its potential anticancer and anti-inflammatory effects, and its modulation of key signaling pathways such as PI3K/Akt, MAPK, NF-κB, and STAT3, are warranted and could lead to the development of novel therapeutic agents.

References

- 1. Hedyotis lawsoniae - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Hedyotis diffusa Willd. (Rubiaceae): A Review on Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C31H36O11 | CID 21636185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 6. ijcc.chemoprev.org [ijcc.chemoprev.org]

- 7. The Antitumor Constituents from Hedyotis Diffusa Willd - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Yield Synthesis of Hedyotol C Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the high-yield synthesis of Hedyotol C analogs, leveraging established stereocontrolled methodologies for the construction of the core furofuran lignan structure. The protocols outlined below are based on the successful total synthesis of structurally related natural products and offer a strategic approach for generating a library of this compound derivatives for further biological evaluation.

Introduction

This compound is a complex lignan natural product isolated from Hedyotis lawsoniae.[1] Like other furofuran lignans, it possesses a 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core, a scaffold associated with a wide range of biological activities. The development of a high-yield, stereocontrolled synthetic route to this compound and its analogs is crucial for enabling comprehensive structure-activity relationship (SAR) studies and advancing the discovery of novel therapeutic agents. This document details a proposed synthetic strategy, experimental protocols, and potential biological signaling pathways for investigation.

Proposed Synthetic Strategy

The proposed synthesis of this compound analogs is adapted from the successful total synthesis of Hedyotol A.[2][3] The key features of this strategy include an L-proline-catalyzed cross-aldol reaction to establish the initial stereocenters, followed by a biomimetic oxidative cyclization to form the furofuran core. This approach allows for the modular introduction of diverse aromatic substituents, facilitating the generation of a wide array of analogs.

Key Synthetic Steps:

-

L-proline-catalyzed Cross-Aldol Reaction: This step couples a protected hydroxybenzaldehyde derivative with a suitable lactone to afford a key intermediate with high diastereoselectivity.

-

Reduction and Protection: The resulting aldol product is then reduced and protected to set the stage for the crucial cyclization step.

-

Oxidative Cyclization: A biomimetic oxidative cyclization, often employing an oxidizing agent like silver oxide, is used to construct the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane core.

-

Deprotection and Final Modification: The final steps involve the removal of protecting groups to yield the target this compound analog. Further modifications to the aromatic rings or the side chain can be performed at this stage to expand the analog library.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of a representative this compound analog, based on reported yields for similar furofuran lignan syntheses.

Table 1: Reaction Yields for the Synthesis of a this compound Analog

| Step | Reaction | Starting Material | Product | Expected Yield (%) |

| 1 | L-proline-catalyzed Cross-Aldol Reaction | Protected Vanillin Derivative & Lactone | Diastereomerically enriched aldol adduct | 85-95 |

| 2 | Reduction (e.g., with NaBH4) | Aldol Adduct | Diol Intermediate | 90-98 |

| 3 | Oxidative Cyclization (e.g., with Ag2O) | Diol Intermediate | Protected Furofuran Core | 60-75 |

| 4 | Deprotection (e.g., with BBr3) | Protected Furofuran Core | This compound Analog | 80-90 |

Table 2: Spectroscopic Data for a Representative this compound Analog

| Technique | Key Signals |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), Furan ring protons (δ 3.0-5.0 ppm), Methoxyl protons (δ 3.8-4.0 ppm), Hydroxyl protons (variable) |

| ¹³C NMR | Aromatic carbons (δ 110-160 ppm), Furan ring carbons (δ 50-90 ppm), Methoxyl carbons (δ 55-60 ppm) |

| Mass Spec (HRMS) | Calculated and found m/z values for [M+H]⁺ or [M+Na]⁺ |

| FTIR | O-H stretching (broad, ~3400 cm⁻¹), C-H stretching (aromatic and aliphatic), C-O stretching |

Experimental Protocols

Protocol 1: L-proline-catalyzed Cross-Aldol Reaction

-

To a solution of the protected vanillin derivative (1.0 eq) in anhydrous DMSO (0.1 M) is added L-proline (0.2 eq).

-

The corresponding lactone (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 2: Reduction of the Aldol Adduct

-

The aldol adduct (1.0 eq) is dissolved in a mixture of CH₂Cl₂ and MeOH (1:1, 0.05 M).

-

The solution is cooled to 0 °C, and sodium borohydride (3.0 eq) is added portion-wise.

-

The reaction is stirred at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The resulting diol is typically used in the next step without further purification.

Protocol 3: Biomimetic Oxidative Cyclization

-

The diol intermediate (1.0 eq) is dissolved in anhydrous dichloromethane (0.02 M).

-

Silver oxide (Ag₂O, 2.0 eq) is added, and the suspension is stirred vigorously at room temperature, protected from light, for 12-24 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated.

-

The crude product is purified by flash column chromatography to yield the protected furofuran core.

Protocol 4: Deprotection

-

The protected furofuran (1.0 eq) is dissolved in anhydrous dichloromethane (0.1 M) and cooled to -78 °C under an argon atmosphere.

-

A solution of boron tribromide (BBr₃, 3.0-5.0 eq) in dichloromethane is added dropwise.

-

The reaction is stirred at -78 °C for 1-2 hours and then allowed to warm to 0 °C.

-

The reaction is quenched by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.

-

The final product is purified by flash chromatography or recrystallization.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for this compound analogs.

Hypothetical Signaling Pathway

Extracts of Hedyotis diffusa have been shown to impact several cancer-related signaling pathways.[4][5][6][7][8][9][10] Based on this, a plausible mechanism of action for this compound analogs could involve the modulation of key survival and proliferation pathways such as PI3K/Akt and MAPK.

Caption: Plausible signaling pathways modulated by this compound analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stereocontrolled total synthesis of hedyotol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the Multi-Target Pharmacological Mechanism of Hedyotis diffusa Willd Acting on Prostate Cancer: A Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedyotis diffusa willd extract suppresses colorectal cancer growth through multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Targets and Mechanisms of Hedyotis diffusa-Scutellaria barbata Herb Pair for the Treatment of Colorectal Cancer Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedyotis diffusa Willd. extract suppresses proliferation and induces apoptosis via IL-6-inducible STAT3 pathway inactivation in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hedyotis diffusa Willd. inhibits VEGF‑C‑mediated lymphangiogenesis in colorectal cancer via multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Mechanism of Anti-Colorectal Cancer Effect of Hedyotis diffusa Willd and Its Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Hedyotis Diffusa in the Treatment of Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Hedyotol C

Abstract

This application note provides a detailed protocol for the purification of Hedyotol C, a furofuran lignan with potential therapeutic properties, from a crude plant extract using both analytical and preparative High-Performance Liquid Chromatography (HPLC). The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. This document includes a comprehensive workflow from sample preparation to purification, along with specific HPLC conditions and data presentation in a structured format.

Introduction

This compound is a lignan that can be isolated from various plant species, including Hedyotis lawsoniae, Eucommia ulmoides, and Forsythia suspensa[1][2]. Lignans are a class of polyphenolic compounds known for their diverse biological activities. The purification of these compounds is essential for detailed pharmacological studies and potential drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of natural products like this compound, offering high resolution and reproducibility[3][4]. This document describes a robust HPLC method for obtaining high-purity this compound.

Chemical Properties of this compound